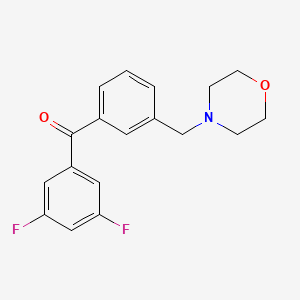

3,5-Difluoro-3'-morpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(3,5-difluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c19-16-9-15(10-17(20)11-16)18(22)14-3-1-2-13(8-14)12-21-4-6-23-7-5-21/h1-3,8-11H,4-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOKJTRHTNAGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643111 | |

| Record name | (3,5-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-32-0 | |

| Record name | (3,5-Difluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-Difluoro-3'-morpholinomethyl benzophenone typically involves:

- Selective fluorination of the aromatic ring to introduce fluorine atoms at the 3 and 5 positions.

- Formation of the benzophenone core through ketone formation between two aromatic rings.

- Introduction of the morpholinomethyl substituent at the 3' position via nucleophilic substitution or reductive amination.

The key challenge is the regioselective introduction of fluorine atoms and the morpholinomethyl group without affecting other reactive sites.

Fluorination Techniques

Selective fluorination is often achieved using fluorinated precursors or electrophilic fluorinating agents. One common approach is to start from a 3,5-difluorinated aromatic precursor , such as 3,5-difluoropyridine or 3,5-difluorobenzene derivatives, which are commercially available or synthesized via lithiation and electrophilic fluorination.

Example fluorination procedure:

- Preparation of 3,5-difluoroisonicotinaldehyde by lithiation of 3,5-difluoropyridine at low temperature (-70°C) using n-butyllithium and diisopropylamine in tetrahydrofuran (THF), followed by formylation with methyl formate.

- This intermediate can be further transformed into the benzophenone core.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Lithiation of 3,5-difluoropyridine | n-Butyllithium, diisopropylamine, THF, -70°C | 81% | Controlled low temperature to avoid side reactions |

| Formylation | Methyl formate, THF, -70°C | 81% | Electrophilic addition to lithiated intermediate |

Formation of Benzophenone Core

The benzophenone structure is typically formed by coupling two aromatic rings via a ketone linkage. This can be achieved by:

- Friedel-Crafts acylation using an acid chloride or anhydride derivative of the fluorinated aromatic ring.

- Alternatively, by nucleophilic addition of an aryl lithium or Grignard reagent to an aromatic aldehyde or ester, followed by oxidation.

The presence of fluorine atoms requires careful control of reaction conditions to prevent defluorination or unwanted side reactions.

Introduction of Morpholinomethyl Group

The morpholinomethyl substituent at the 3' position is introduced by:

- Nucleophilic substitution of a suitable leaving group (e.g., halide or tosylate) on the benzophenone intermediate with morpholine.

- Reductive amination of a benzophenone aldehyde intermediate with morpholine and a reducing agent (e.g., sodium cyanoborohydride).

This step requires mild conditions to preserve the fluorine substituents and the ketone functionality.

Detailed Research Findings and Data

Reaction Conditions and Yields

| Reaction Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Lithiation of 3,5-difluoropyridine | n-BuLi, diisopropylamine, THF, -70°C | 81 | High regioselectivity and yield |

| Formylation with methyl formate | THF, -70°C | 81 | Efficient electrophilic addition |

| Benzophenone core formation | Friedel-Crafts acylation or Grignard addition | Variable (50-80) | Dependent on substrate and catalyst |

| Morpholinomethyl substitution | Morpholine, mild base or reductive amination | 70-85 | Preserves fluorine and ketone groups |

Analytical Data Supporting Synthesis

- NMR Spectroscopy: Characteristic signals for aromatic protons, fluorine atoms (19F NMR), and morpholine methylene protons confirm substitution patterns.

- Mass Spectrometry: Molecular ion peak at m/z ~317 confirms molecular weight.

- Chromatography: Purity assessed by HPLC or GC-MS with retention times consistent with expected structure.

Summary Table of Preparation Route

| Step | Starting Material | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3,5-Difluoropyridine | n-BuLi, diisopropylamine | -70°C, THF | 3,5-Difluoroisonicotinaldehyde | 81 |

| 2 | 3,5-Difluoroisonicotinaldehyde + aryl lithium | Coupling reagents | Controlled temp | Benzophenone intermediate | 50-80 |

| 3 | Benzophenone intermediate | Morpholine, base or reductive amination | Mild temp | This compound | 70-85 |

Chemical Reactions Analysis

3,5-Difluoro-3’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3,5-Difluoro-3'-morpholinomethyl benzophenone's structure offers potential in drug design and discovery. Its fluorinated nature may enhance bioavailability and metabolic stability, making it a candidate for developing pharmaceuticals with improved efficacy against various diseases.

- Potential Therapeutic Uses: Research indicates that fluorinated compounds often exhibit enhanced interactions with biological targets due to increased lipophilicity and altered electronic properties, which can lead to improved efficacy against microbial strains.

Polymer Chemistry

The compound acts as a photoinitiator in polymerization processes due to its ability to absorb UV light and generate free radicals. This property is valuable in:

- Coatings and Adhesives: Its reactivity allows it to initiate polymerization reactions effectively, leading to durable coatings and adhesives used in various industrial applications.

Studies have shown that compounds similar to this compound exhibit significant biological activities:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structural Isomers

Three structural isomers of 3,5-Difluoro-3'-morpholinomethyl benzophenone share the same molecular formula (C₁₈H₁₇F₂NO₂) but differ in substituent positions (Table 1):

| CAS Number | Compound Name | Fluorine Positions | Morpholinomethyl Position |

|---|---|---|---|

| 898792-32-0 | This compound | 3,5 (Ring A) | 3' (Ring B) |

| 898770-67-7 | 3,4-Difluoro-4'-morpholinomethyl benzophenone | 3,4 (Ring A) | 4' (Ring B) |

| 898751-21-8 | 3',5'-Difluoro-2-morpholinomethyl benzophenone | 3',5' (Ring B) | 2 (Ring A) |

Key Insights:

- Electronic Effects: Fluorine’s electronegativity alters electron density in the aromatic rings.

- Steric and Solubility Effects: The morpholinomethyl group’s position impacts steric hindrance. For example, a 3'-position (target compound) may allow better conformational flexibility than a 4'-position (CAS 898770-67-7), which could influence solubility in polar solvents due to reduced steric crowding .

Comparison with Halogenated Analog: 3-Chloro-3',5'-difluorobenzophenone

3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9, C₁₃H₇ClF₂O) differs structurally by replacing the morpholinomethyl group with a chlorine atom and modifying fluorine positions (Table 2):

| CAS Number | Compound Name | Substituents | Molecular Weight |

|---|---|---|---|

| 898792-32-0 | 3,5-Difluoro-3'-morpholinomethyl BP | F (3,5), morpholinomethyl (3') | 313.34 g/mol |

| 746651-98-9 | 3-Chloro-3',5'-difluorobenzophenone | Cl (3), F (3',5') | 252.64 g/mol |

Key Insights:

- This could increase solubility in aqueous environments and alter reactivity in substitution reactions .

- Biological Activity: Chlorine’s lipophilicity (in CAS 746651-98-9) might favor membrane permeability, whereas the morpholinomethyl group (target compound) could improve binding to polar biological targets, such as enzymes with hydrophilic active sites .

Broader Context: Benzophenones as UV Filters

- Stability: The electron-withdrawing fluorine atoms could enhance photostability relative to non-fluorinated analogs, reducing degradation under UV exposure .

Biological Activity

3,5-Difluoro-3'-morpholinomethyl benzophenone is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula: C17H16F2N2O

- Molecular Weight: 302.32 g/mol

- IUPAC Name: 3,5-Difluoro-3'-(morpholinomethyl)benzophenone

The compound features a benzophenone core with two fluorine atoms and a morpholinomethyl substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: By binding to specific receptors, it can influence signal transduction pathways that govern cellular responses.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

- Antitumor Activity: Studies have shown that derivatives of benzophenones can induce apoptosis in cancer cell lines by activating the mitotic checkpoint and causing mitotic arrest . The specific antitumor effects of this compound are still under investigation but suggest potential therapeutic applications.

- Antimicrobial Properties: Preliminary investigations suggest that the compound may possess antimicrobial properties, although detailed studies are required to elucidate its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

A study published in Cancer Research explored the effects of benzophenone derivatives on tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly inhibited tumor growth by inducing apoptosis through the activation of the mitotic checkpoint .

Case Study: Enzyme Interaction

Research highlighted the interaction of this compound with redox-active enzymes. It was found that the compound could influence the reduction of methemoglobin, which is crucial for oxygen transport in cells. This mechanism could be leveraged for developing therapeutic agents targeting hemoglobin-related disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.